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(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13047115
M. Wt: 166.22 g/mol
InChI Key: YLLORXQFHZAMRT-SECBINFHSA-N
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Description

Significance of Chiral 1,2-Diamines as Fundamental Chiral Building Blocks

Chiral 1,2-diamines, also known as vicinal diamines, are organic compounds containing two amine functional groups attached to adjacent carbon atoms, where at least one of these carbons is a stereocenter. Their significance stems from their prevalence in a wide array of biologically active compounds and their utility as precursors for more complex chiral structures. researchgate.netrsc.orgnih.gov The controlled synthesis of enantioenriched 1,2-diamines is a subject of considerable interest as they serve as indispensable building blocks for chiral auxiliaries, ligands, and organocatalysts. rsc.orgnih.govrsc.org The synthesis of these molecules can be challenging, especially for unsymmetrically substituted versions, and numerous strategies have been developed to achieve high stereochemical control. sigmaaldrich.com

Overview of Chiral Diamines as Privileged Ligands and Organocatalysts in Asymmetric Synthesis

In the realm of asymmetric catalysis, certain classes of chiral ligands have demonstrated remarkable effectiveness across a broad spectrum of reactions and substrates. These are often referred to as "privileged ligands." Chiral 1,2-diamines and their derivatives are prominent members of this group. researchgate.net When complexed with transition metals such as rhodium, ruthenium, or iridium, these diamine ligands can create a chiral environment around the metal center, enabling highly enantioselective transformations. rsc.orgnih.gov A notable application is in asymmetric transfer hydrogenation (ATH), a process widely used for the synthesis of chiral alcohols and amines due to its operational simplicity and safety. rsc.orgnih.govacs.orgnih.govresearchgate.net

Furthermore, chiral 1,2-diamines can function as organocatalysts, operating without a metal component. mdpi.com In this capacity, they can activate substrates through the formation of chiral intermediates, such as enamines, to facilitate stereoselective bond formation. mdpi.com The versatility of chiral diamines allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific chemical transformations.

Structural Classification and Chirality in Aralkyl-1,2-diamines

Aralkyl-1,2-diamines are a specific class of chiral diamines characterized by the presence of at least one aryl (aromatic) group and an alkyl group attached to the two-carbon diamine backbone. The chirality in these molecules typically arises from the stereogenic center(s) on the carbon backbone.

For a generic aralkyl-1,2-diamine structure, the key features include:

The Ethane Backbone: Two adjacent carbon atoms (C1 and C2) to which the two amine groups are attached.

Stereogenic Centers: When a carbon atom is bonded to four different groups, it becomes a stereocenter. In aralkyl-1,2-diamines, C1 and/or C2 can be stereogenic centers.

The classification can be based on the substitution pattern:

N-substitution: The amine groups can be primary, secondary, or tertiary.

C-substitution: The carbon backbone can be substituted with various alkyl or aryl groups. For instance, in 1,2-diphenylethylenediamine, both carbons are substituted with a phenyl group.

The specific spatial arrangement of the substituents around the stereocenter(s) defines the absolute configuration, designated as (R) or (S). Molecules with a single stereocenter exist as a pair of enantiomers. Those with two stereocenters can exist as up to four stereoisomers (two pairs of enantiomers, which are diastereomers of each other).

Contextualizing (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine within Chiral Diamine Chemistry

This compound is a specific chiral aralkyl-1,2-diamine. Its structure is defined by an ethylenediamine (B42938) core where one nitrogen is part of a primary amine and the other is attached to a carbon that is also bonded to a hydrogen, a methyl group, and a 4-methoxyphenyl (B3050149) group. The "(1S)" designation specifies the absolute configuration at the single stereogenic center (C1), the carbon atom bonded to the 4-methoxyphenyl group.

This compound embodies the key features of a valuable chiral building block and potential ligand for asymmetric synthesis. The presence of both a primary and a secondary amine allows for differential functionalization. The 4-methoxyphenyl group provides steric bulk and specific electronic properties that can influence the stereochemical outcome of catalytic reactions.

While extensive research on this exact molecule is not widely published, its structural similarity to other well-studied chiral diamines suggests its potential applications. For instance, related N-aryl and C-aryl substituted 1,2-diamines are effective ligands in metal-catalyzed reactions. The synthesis of the closely related (S)-(-)-1-(4-methoxyphenyl)ethylamine has been explored through various methods, including asymmetric hydroboration and resolution, indicating the interest in chiral molecules bearing the 1-(4-methoxyphenyl)ethyl motif. google.com It is plausible that this compound could serve as a precursor to more complex chiral ligands or be used directly in organocatalysis, leveraging its defined stereochemistry to induce asymmetry in chemical transformations.

Below are tables detailing the properties of the subject compound and related structures, as well as a summary of synthetic methods for similar chiral diamines.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₁₄N₂O166.221213444-11-1 nih.gov
1,2-Bis(4-methoxyphenyl)ethane-1,2-diamineC₁₆H₂₀N₂O₂272.3458520-04-0 uni.lu
1,2-Bis(4-methoxyphenyl)ethane-1,2-dioneC₁₆H₁₆O₄288.291226-42-2 bldpharm.com

Interactive Data Table: Synthetic Strategies for Chiral 1,2-Diamines

Reaction TypeDescriptionKey Features
Asymmetric Hydrogenation Hydrogenation of C=N bonds in precursors like imines or enamines using a chiral catalyst. rsc.orgOften provides high enantioselectivity.
Ring-Opening of Aziridines Nucleophilic opening of a meso-aziridine ring using a chiral catalyst. rsc.orgEffective for creating differentially substituted diamines.
Hydroamination of Alkenes Addition of an amine to an alkene, catalyzed by a chiral metal complex. rsc.orgAtom-economical approach.
Reductive Amination A two-step process involving the formation of an imine or enamine followed by reduction. researchgate.netA versatile method for a wide range of substrates.
Organocatalytic Reactions Use of small chiral organic molecules (like chiral diamines themselves) to catalyze the formation of new chiral centers. mdpi.comAvoids the use of metals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B13047115 (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

YLLORXQFHZAMRT-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Advanced Synthetic Strategies for 1s 1 4 Methoxyphenyl Ethane 1,2 Diamine and Analogous Chiral Monosubstituted Aralkyl 1,2 Diamines

Enantioselective Synthesis Methodologies

The direct synthesis of enantiomerically pure 1,2-diamines is a highly sought-after goal, and several strategies have been developed to this end. These methods aim to control the stereochemistry during the formation of the diamine backbone, thus avoiding the need for resolving a racemic mixture.

Asymmetric Catalytic Reduction and Amination Pathways

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In the context of 1,2-diamines, this often involves the asymmetric reduction of a prochiral precursor or an asymmetric amination reaction.

One notable approach involves the asymmetric hydroboration followed by amination of vinylarenes. For instance, the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, a related chiral amine, has been achieved with high optical purity (98%) through the asymmetric hydroboration/amination of 1-methoxy-4-vinyl-benzene using a rhodium complex of (S)-quinap with catecholborane, MeMgCl, and H₂NOSO₃H. google.comgoogle.com While this method yields a monoamine, it highlights a potential pathway that could be adapted for diamine synthesis.

Another significant strategy is the asymmetric hydrogenation of C=N bonds. rsc.orgnih.gov This can be seen in the reduction of imines derived from ketones. For example, the condensation of 4-methoxy acetophenone (B1666503) with a chiral amine like (1S,2R)-(+)-norephedrine yields a chiral imine. Subsequent reduction and removal of the chiral auxiliary can produce the desired chiral amine, though in some reported cases with modest optical purity (57%). google.comgoogle.com

The direct diamination of alkenes is a highly atom-economical approach. organic-chemistry.org Palladium-catalyzed asymmetric 1,2-diamination of 1,3-dienes using chiral pyridine-oxazoline ligands and dialkylureas can produce chiral cyclic diamine precursors with excellent enantioselectivity. organic-chemistry.org Similarly, rhodium(III)-catalyzed aziridination of alkenes, followed by nucleophilic ring-opening with an amine, provides a route to vicinal diamines. organic-chemistry.org

Diastereoselective Approaches Employing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv This methodology is highly effective for preparing chiral amines and can be extended to the synthesis of diamines with multiple stereogenic centers. osi.lv The diastereoselective reduction of N-tert-butanesulfinylketimines is a key step in this approach. osi.lv

Another strategy involves the use of chiral imidazolidines. Asymmetric deprotonation of an N-Boc protected imidazolidine (B613845) using sec-butyllithium (B1581126) and a chiral ligand like (-)-sparteine, followed by reaction with an electrophile, leads to substituted imidazolidines with high optical purity. acs.orgnih.gov These can then be hydrolyzed under acidic conditions to yield chiral substituted ethylenediamines. acs.orgnih.gov

The synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine has been demonstrated using (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. google.com This multi-step process involves alkylation of the auxiliary-attached acyl group, followed by a series of reactions to convert the carbonyl group into an amine, ultimately yielding the chiral product. google.com

Stereocontrolled Ring-Opening Reactions Leading to Chiral 1,2-Diamines

The ring-opening of strained heterocycles, particularly aziridines, is a versatile method for accessing chiral 1,2-diamines. nih.govbohrium.comua.es The stereochemistry of the product is controlled by the stereochemistry of the starting aziridine (B145994) and the mechanism of the ring-opening reaction.

The catalytic aminolysis of meso-aziridines is an efficient desymmetrization strategy. rsc.orgua.es Chiral Lewis or Brønsted acid catalysts can mediate the ring-opening of meso-aziridines with nucleophiles like trimethylsilyl (B98337) azide (B81097) to produce β-azido amino compounds, which can be readily converted to chiral 1,2-diamines. rsc.orgua.es For instance, a chromium(III) complex of a tridentate Schiff base has been used to catalyze this reaction with good yields and enantioselectivities. ua.es Similarly, yttrium and magnesium-based catalysts have also proven effective. ua.es

The regioselectivity of aziridine ring-opening can be influenced by substituents on the ring. frontiersin.org Nucleophilic attack can occur at either the substituted or unsubstituted carbon, depending on the reaction conditions and the nature of the substituent. frontiersin.org Chiral aziridines themselves can be used as intermediates in the synthesis of biologically relevant compounds due to their susceptibility to nucleophilic ring-opening. nih.gov

Chemoenzymatic and Biocatalytic Syntheses of Chiral Diamines

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex transformations with high enantio- and regioselectivity under mild conditions.

While direct biocatalytic synthesis of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine is not widely reported, related transformations highlight the potential of this approach. For example, the asymmetric bioreduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been achieved with high conversion and enantiomeric excess using various yeast species, such as Saccharomyces uvarum, and bacteria like Lactobacillus paracasei. researchgate.netresearchgate.net This chiral alcohol is a valuable synthon that could potentially be converted to the corresponding diamine. researchgate.netresearchgate.net

Lipase-catalyzed resolution is another common chemoenzymatic strategy. For instance, Lipase B has been used in the resolution of a precursor to (S)-(-)-1-(4-methoxyphenyl)ethylamine, although the reported optical purity was moderate (78%). google.comgoogle.com

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This is often achieved by diastereomeric salt formation with a chiral resolving agent.

For the analogous compound (±)-1-(4-methoxyphenyl)ethylamine, resolution has been accomplished using (S)-2-(2-Naphthyl)glycolic acid. google.com The process involves forming a diastereomeric salt, which can then be separated by crystallization. Subsequent treatment with a base liberates the enantiomerically enriched amine. google.com However, this method may require multiple recrystallizations to achieve high optical purity. google.com

Another approach for separating enantiomeric 1,2-diamines is through molecular imprinting. researchgate.netnih.gov In this technique, a polymer is created with chiral cavities that are complementary to one of the enantiomers, allowing for chromatographic separation. researchgate.netnih.gov For example, polymers imprinted with chiral diamines like (R,R)-cyclohexanediamine have been used to separate racemic mixtures. researchgate.netnih.gov

Preferential crystallization is another technique that has been used for the resolution of compounds like (±)-trans-1,2-cyclohexanediamine, using resolving agents such as citric acid. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral 1,2-Diamines

Strategy Description Advantages Challenges Reference(s)
Asymmetric Catalytic Reduction Reduction of a prochiral imine or related substrate using a chiral catalyst. High potential for enantioselectivity and atom economy. Catalyst development can be complex; some methods show modest optical purity. google.com, google.com
Diastereoselective Synthesis with Chiral Auxiliaries Temporary incorporation of a chiral auxiliary to direct a stereoselective reaction. Often provides high diastereoselectivity and predictable outcomes. Requires additional steps for attachment and removal of the auxiliary. acs.org, nih.gov, osi.lv
Stereocontrolled Ring-Opening of Aziridines Nucleophilic opening of a chiral or meso-aziridine ring. Versatile method with good control over stereochemistry. Synthesis of the starting aziridine may be required; regioselectivity can be an issue. bohrium.com, rsc.org, ua.es, nih.gov
Biocatalysis Use of enzymes or whole-cell systems to perform enantioselective transformations. High selectivity, mild reaction conditions, environmentally friendly. Substrate scope can be limited; optimization of reaction conditions is often necessary. researchgate.net, researchgate.net
Chiral Resolution Separation of a racemic mixture using a chiral resolving agent or technique. Applicable to a wide range of compounds. Can be inefficient (maximum 50% yield for one enantiomer); may require multiple steps. google.com, researchgate.net, researchgate.net, nih.gov

Post-Synthetic Derivatization of the Diamine Scaffold

Once the chiral 1,2-diamine scaffold is obtained, it can be further modified to create a diverse range of compounds for various applications, such as ligands for catalysis or biologically active molecules.

The primary and secondary amine groups of this compound and its analogs are nucleophilic and can readily undergo a variety of chemical transformations. For example, N-alkylation or N-arylation can be performed to introduce different substituents. Reductive amination is a common method for N-alkylation, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

The diamine can also be used to synthesize heterocyclic compounds. For example, condensation with aldehydes can lead to the formation of chiral imidazolidines. acs.org These heterocycles can be valuable intermediates in their own right or serve as protecting groups for the diamine.

Furthermore, the diamine can be incorporated into larger molecular frameworks. For instance, it can be appended to other molecules, such as BODIPY dyes, to create fluorescent sensors or other functional materials. rsc.org The electronic properties of the diamine can be significantly altered by such modifications. rsc.org

Coordination Chemistry and Metal Complexation of 1s 1 4 Methoxyphenyl Ethane 1,2 Diamine

Design and Synthesis of Metal Complexes Featuring (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine as a Ligand

As a substituted ethylenediamine (B42938), this compound readily chelates to metal ions through its two nitrogen atoms, forming a stable five-membered ring. The synthesis of its metal complexes typically involves the direct reaction of the diamine with a metal salt in a suitable solvent.

Formation of Transition Metal-Diamine Complexes (e.g., Ruthenium, Rhodium, Iridium, Copper, Platinum, Lanthanide)

The coordination of this compound has been explored with a range of transition metals and lanthanides, leading to complexes with distinct stereochemistry and potential applications.

Ruthenium: Ruthenium(II) and Ruthenium(III) complexes containing diamine ligands are well-established. The reaction of RuCl₃ or a Ru(II) precursor with three equivalents of this compound would be expected to yield an octahedral complex, such as [Ru((1S)-1-(4-MeOPh)en)₃]²⁺/³⁺. rsc.orgresearchgate.net These complexes are often studied for their DNA-binding capabilities and potential as anticancer agents. researchgate.net The chirality of the ligand is crucial, as it imparts specific stereochemistry to the resulting complex, which can influence its biological interactions. researchgate.net Deprotonation of the coordinated diamine ligands can also lead to ruthenium complexes in higher oxidation states. rsc.org

Rhodium and Iridium: Chiral diamines are cornerstone ligands in the field of asymmetric catalysis. Rh(III) and Ir(III) complexes featuring this compound can be synthesized, often as part of a half-sandwich complex or an octahedral coordination environment. acs.org These complexes are highly valued as catalysts for reactions like asymmetric transfer hydrogenation, where the ligand's chiral pocket dictates the stereochemical outcome of the transformation. acs.orgnih.gov The synthesis can proceed via diastereoselective coordination using a chiral auxiliary, which allows for the separation of enantiomers. researchgate.netresearchgate.net

Copper: Copper(II), with its d⁹ electron configuration, readily forms complexes with diamines. The reaction of a Cu(II) salt, such as CuCl₂ or Cu(OAc)₂, with this compound would typically yield a paramagnetic complex with a square planar or tetragonally distorted octahedral geometry, for example, [Cu((1S)-1-(4-MeOPh)en)₂]²⁺. acs.orgjocpr.com The geometry is often influenced by the counter-ion and the steric bulk of the ligand. acs.org

Lanthanide: Lanthanide ions are known to form complexes with chiral ligands, often exhibiting high coordination numbers and interesting photophysical properties. rsc.org While direct complexes with simple diamines are less common, this compound can be incorporated into more complex ligand systems, such as Schiff bases, to coordinate with lanthanide ions like La(III), Nd(III), or Eu(III). mdpi.comnih.govnih.gov

Synthesis and Characterization of Schiff Base Derivatives and their Metal Chelates derived from this compound

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. chemmethod.com The diamine this compound can be reacted with two equivalents of an aldehyde (e.g., salicylaldehyde) to form a tetradentate N₂O₂ Schiff base ligand. This reaction creates a larger, more rigid ligand system capable of forming highly stable chelates with a variety of metal ions. ajpojournals.orgjournalajacr.com

The general synthesis is a one-pot or stepwise procedure where the diamine and aldehyde are first reacted in a solvent like ethanol (B145695) to form the Schiff base, followed by the addition of a metal salt (e.g., Ni(II), Co(II), Cu(II), Zn(II)) to form the final complex. chemmethod.comhspublishing.org These Schiff base complexes are often characterized by their high thermal stability and distinct colors. journalajacr.com The resulting metal chelates can adopt various geometries, such as square planar for Ni(II) and Cu(II) or tetrahedral for Zn(II), depending on the metal ion and ligand structure. ajpojournals.orgjournalajacr.com

Spectroscopic and Structural Elucidation of Metal-Diamine Coordination Compounds

A combination of crystallographic and spectroscopic techniques is essential to unambiguously determine the structure, bonding, and electronic properties of metal complexes derived from this compound.

Single Crystal X-ray Diffraction Analysis

Below is a table of representative metal-nitrogen bond lengths expected for complexes with similar 1,2-diamine ligands, as would be determined by X-ray crystallography.

Metal CenterTypical Coordination GeometryExpected M-N Bond Length (Å)Reference Complex Type
Ru(III)Octahedral2.09 - 2.12[Ru(en)₃]³⁺ rsc.org
Cu(II)Distorted Octahedral / Square Planar2.00 - 2.05 (equatorial)[Cu(en)₂(H₂O)₂]²⁺
Pt(II)Square Planar2.03 - 2.06[Pt(diamine)Cl₂] rsc.org
Rh(III)Octahedral2.05 - 2.10[Rh(diamine)₂Cl₂]⁺

Advanced Spectroscopic Characterization (e.g., NMR, EPR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pt(II), Rh(III), Zn(II), La(III)), ¹H and ¹³C NMR spectroscopy is invaluable. Coordination to a metal center induces significant changes in the chemical shifts of the ligand's protons and carbons. nih.gov Protons on the ethylenediamine backbone (CH and CH₂) and the aromatic protons of the methoxyphenyl group would experience shifts upon complexation due to changes in electron density and anisotropic effects from the metal. researchgate.netacs.org The magnitude of these coordination-induced shifts can provide insight into the metal-ligand bond strength. chalmers.setandfonline.com

ProtonHypothetical Free Ligand δ (ppm)Hypothetical [Pt((1S)-1-(4-MeOPh)en)Cl₂] δ (ppm)Coordination-Induced Shift (Δδ)
-CH(Ph)-~4.0~4.5+0.5
-CH₂-~2.8~3.2+0.4
-OCH₃~3.8~3.85+0.05
Aromatic C-H6.9 - 7.37.0 - 7.5+0.1 to +0.2

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic species, such as complexes of Cu(II) (d⁹) or Ru(III) (d⁵). The EPR spectrum provides detailed information about the electronic ground state and the environment of the unpaired electron. nih.gov For a Cu(II) complex of this compound, an axial or rhombic spectrum would be expected, characterized by its g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). amu.edu.plmdpi.com These parameters are sensitive to the coordination geometry (e.g., square planar vs. distorted tetrahedral) and the covalency of the metal-ligand bond. researchgate.netresearchgate.net

Complex TypeGeometryTypical g∥Typical g⊥Typical A∥ (x 10⁻⁴ cm⁻¹)Ground State
[Cu(diamine)₂]²⁺Tetragonally Elongated Octahedral2.20 - 2.252.04 - 2.06170 - 200dₓ²-y² acs.org
Cu(II)-Schiff BaseSquare Planar2.18 - 2.222.03 - 2.05180 - 210dₓ²-y² amu.edu.pl

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide valuable information about the d-orbital splitting. The spectra typically display intense bands in the UV region corresponding to π→π* transitions within the aromatic ring of the ligand, and charge-transfer bands (ligand-to-metal, LMCT). chemmethod.com In the visible region, weaker bands corresponding to d-d transitions are observed. The energy of these d-d transitions is a direct measure of the ligand field splitting parameter (Δₒ for octahedral, Δsp for square planar), which reflects the strength of the metal-ligand interaction. jocpr.com

Ligand Field Effects and Steric/Electronic Influence on Metal-Diamine Complex Behavior

The coordination behavior of this compound is governed by a combination of its electronic and steric properties, which in turn dictate the ligand field environment around the metal ion. numberanalytics.com

Ligand Field Theory (LFT) describes how the interaction between the ligand's donor orbitals and the metal's d-orbitals removes the degeneracy of the d-orbitals, leading to the observed spectroscopic and magnetic properties. wikipedia.orgwpmucdn.com As a bidentate N,N'-donor, the diamine acts primarily as a σ-donor. libretexts.org The nitrogen lone pairs overlap with the metal's d-orbitals (specifically the d₂₂ and dₓ₂₋y₂ in an octahedral field), creating a splitting between the t₂g and e_g sets of orbitals. libretexts.org Ligands that cause a large splitting are termed "strong-field," while those causing a small splitting are "weak-field." libretexts.org

The specific structural features of this compound exert significant influence:

Electronic Influence: The 4-methoxyphenyl (B3050149) group is electronically significant. The methoxy (B1213986) group is an electron-donating group through resonance, increasing the electron density on the phenyl ring and, by extension, on the nitrogen atoms of the diamine. This makes the ligand a stronger σ-donor than unsubstituted ethylenediamine. A stronger donor ligand creates a larger ligand field splitting (larger Δ), which stabilizes the complex and can influence its redox potential and spin state (e.g., favoring low-spin complexes). nih.gov The electronic properties of a ligand can be quantified using parameters like the Tolman Electronic Parameter (TEP), where stronger donors correspond to lower values. rsc.orgacs.org

Steric Influence: The bulky phenyl group imposes considerable steric hindrance around the metal center. This steric demand can influence the coordination number and geometry of the complex, potentially preventing the formation of highly crowded structures or favoring specific diastereomers. rsc.orgiaea.org The steric bulk also creates a well-defined chiral pocket around the metal ion. This is particularly important in asymmetric catalysis, where the shape of this pocket can control the stereoselective approach of a substrate to the metal's active site. nih.gov

The combination of these electronic and steric effects, along with the inherent chirality of the ligand, makes this compound a valuable building block for designing metal complexes with tailored properties for applications ranging from catalysis to medicinal chemistry.

Applications of 1s 1 4 Methoxyphenyl Ethane 1,2 Diamine and Its Metal Complexes in Enantioselective Catalysis

Asymmetric Hydrogenation and Transfer Hydrogenation Reactions

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and alkenes. The efficiency and enantioselectivity of these reactions are highly dependent on the nature of the chiral catalyst, which typically consists of a transition metal center and a chiral ligand. Ruthenium, rhodium, and iridium complexes featuring chiral diamine ligands are among the most successful catalysts for these transformations.

The reduction of ketones and imines to form chiral secondary alcohols and amines, respectively, is a fundamental transformation in organic synthesis. Ruthenium complexes containing chiral diamine ligands, in combination with a phosphine (B1218219) ligand, have been shown to be highly effective for the asymmetric hydrogenation of a variety of ketones. For instance, complexes of the type trans-[RuCl2{(S)-binap}{(S,S)-dpen}] have been studied for the hydrogenation of acetophenone (B1666503), demonstrating the general utility of Ru-diamine systems. rsc.org While specific data for catalysts derived from (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine in the hydrogenation of a broad range of ketones are not extensively detailed in the available literature, the underlying principles suggest its potential for high enantioselectivity. The mechanism often involves a metal-ligand bifunctional role, where the metal center and the amine group of the ligand cooperate in the catalytic cycle. rsc.org

Similarly, the asymmetric transfer hydrogenation of imines, a process that typically uses a hydrogen donor like isopropanol (B130326) or formic acid, is effectively catalyzed by iridium and ruthenium complexes of chiral diamines. These reactions provide a direct route to enantioenriched amines, which are important building blocks for pharmaceuticals and agrochemicals. The development of recyclable chiral frustrated Lewis pair catalysts has also shown promise in the enantioselective hydrogenation of imines, achieving enantiomeric excesses up to 76%. rsc.org

The enantioselective hydrogenation of alkenes is a cornerstone of asymmetric catalysis, providing access to a wide range of chiral alkanes. Rhodium and iridium complexes bearing chiral phosphine and diamine ligands are prominent catalysts for this transformation. For example, rhodium complexes of C1-symmetric 2,5-dimethylphospholane-diphenylphosphines have been shown to be efficient for the asymmetric hydrogenation of acrylic esters and enamides. researchgate.net Iridium-catalyzed desymmetric mono-hydrogenation of 1,4-dienes has also been developed, yielding chiral allylic alcohols and amides with high diastereo- and enantioselectivity. nih.gov Although specific applications of this compound in chiral alkene hydrogenation are not widely reported, its structural similarity to other effective diamine ligands suggests its potential in this area.

Asymmetric Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds in an enantioselective manner is crucial for the synthesis of complex chiral molecules. This compound and its metal complexes have found application in several key C-C bond-forming reactions.

The Michael addition is a widely used method for C-C bond formation. The enantioselective variant of this reaction, often catalyzed by chiral metal complexes or organocatalysts, allows for the stereocontrolled construction of 1,5-dicarbonyl compounds and related structures. Copper complexes of chiral ligands have been successfully employed in the enantioselective Michael addition of malonic esters to β-trifluoromethyl-α,β-unsaturated imines. rsc.org While direct data for the use of this compound is scarce, the use of similar diamines as organocatalysts for the Michael addition of malonates to chalcones has been reported to give high yields and enantioselectivities. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds with control of stereochemistry. The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. While the use of this compound itself is not explicitly detailed, the closely related (S,S)-ANDEN Trost ligand has been shown to be highly effective in the palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane (B1214591) 1,1-dioxides, affording products with high enantiomeric excess. nih.gov

In a notable application, palladium complexes have been used to catalyze the asymmetric allylic alkylation of 2-acylimidazoles, which serve as ester enolate equivalents. This methodology allows for the synthesis of highly enantioenriched 2-acylimidazoles, which can be further transformed into a variety of carboxylic acid derivatives. rsc.org

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles

EntrySubstrateCatalystSolventYield (%)ee (%)
1Allyl enol carbonate with N-methylimidazolePd₂(dba)₃·CHCl₃, L1Dioxane8588
2Allyl enol carbonate with N-phenylimidazolePd₂(dba)₃·CHCl₃, L1Dioxane9592

Data sourced from a study on the asymmetric allylic alkylation of 2-acylimidazoles. rsc.org The ligand L1 used in this study is a chiral phosphine ligand, and while not this compound, the results demonstrate the potential of chiral ligands in this type of transformation.

The aza-Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, providing a direct route to β-amino carbonyl compounds. The development of catalytic asymmetric versions of this reaction is of great interest. Copper(I) complexes with chiral phosphino-oxazoline ligands have been shown to be effective catalysts for the asymmetric Mannich reaction of glycine (B1666218) derivatives with imines, yielding optically active α,β-diamino acid derivatives with excellent enantioselectivities. researchgate.net

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful tool for the synthesis of β-nitroamines, which are versatile intermediates that can be converted to 1,2-diamines and other valuable compounds. nih.govresearchgate.net The stereoselective control of this reaction can be achieved using chiral catalysts. While a broad range of catalysts have been developed for the aza-Henry reaction, specific examples detailing the use of this compound are limited in the literature. However, the general success of chiral diamines and their derivatives in related transformations underscores their potential in this area.

Chiral Cycloaddition Reactions

Chiral cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of complex cyclic molecules with a high degree of stereocontrol. The use of chiral Lewis acids, often derived from the complexation of a metal with a chiral ligand, is a common strategy to achieve high enantioselectivity. Metal complexes of chiral diamines are known to be effective catalysts for these transformations.

For instance, nickel(0)-catalyzed intramolecular [4+2] cycloadditions have been shown to be a mild and efficient alternative to thermal Diels-Alder reactions, especially for unactivated systems. These reactions can tolerate various functionalities, including esters, expanding their synthetic utility. williams.edu The mechanism of these transition metal-catalyzed cycloadditions often involves a multi-step process, which can be less sensitive to the electronic properties of the substrates compared to their thermal counterparts. This robustness is a significant advantage in complex molecule synthesis. williams.edu

While direct examples using this compound are not prevalent in the literature, the principles established with other chiral diamines suggest its potential. A nickel complex of this compound could potentially catalyze intramolecular [4+2] cycloadditions of dienynes to furnish hydroisoindole and hydroisoquinoline derivatives. williams.edu The electronic nature of the 4-methoxyphenyl (B3050149) group could influence the Lewis acidity of the metal center and the steric environment around it, thereby affecting both the reactivity and the enantioselectivity of the cycloaddition.

In the realm of organocatalysis, chiral primary amines have been combined with acids to promote asymmetric [4+2] cycloaddition reactions of N-sulfonylimines with enones or ynones, leading to sulfamidate-fused piperidinones with high diastereo- and enantioselectivity.

Table 1: Representative Enantioselective Diels-Alder Reactions Catalyzed by Chiral Amine Derivatives (Data based on analogous systems)

Diene Dienophile Catalyst System Yield (%) ee (%) Reference
Cyclopentadiene Cinnamaldehyde Imidazolidinone 91 93 nih.gov
1,3-Butadiene Acrolein Imidazolidinone 85 92 nih.gov
Isoprene Crotonaldehyde Imidazolidinone 90 89 nih.gov

Asymmetric Carbon-Heteroatom Bond Formation Reactions

The enantioselective epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks. Ketones derived from chiral diamines have emerged as effective catalysts for the epoxidation of various olefins, often using Oxone as the oxidant. nih.govpsu.edu The enantioselectivity in these reactions is often rationalized by the formation of a chiral dioxirane (B86890) intermediate, which then transfers an oxygen atom to the olefin.

The structure of the chiral ketone catalyst plays a crucial role in determining the enantiomeric excess (ee) of the product. For example, ketones bearing an N-aryl-substituted oxazolidinone have been shown to be effective for the epoxidation of substrates like cis-β-methylstyrene and styrene. nih.gov An attractive interaction between the phenyl group of the olefin and the oxazolidinone moiety of the catalyst is believed to be responsible for the observed enantioselectivity. Introducing electron-withdrawing groups on the N-phenyl group of the catalyst can enhance this interaction, leading to higher ee values. nih.gov

Given these precedents, a ketone catalyst derived from this compound could be a promising candidate for asymmetric epoxidations. The electronic properties of the 4-methoxyphenyl group would likely influence the electronic nature of the derived oxazolidinone, and consequently, the enantioselectivity of the epoxidation.

Table 2: Enantioselective Epoxidation of Olefins with Chiral Ketone Catalysts (Data based on analogous systems)

Olefin Catalyst ee (%) Reference
cis-β-Methylstyrene N-Phenyl-oxazolidinone Ketone 85 nih.gov
Styrene N-(p-Nitrophenyl)-oxazolidinone Ketone 90 nih.gov
1-Phenylcyclohexene N-Phenyl-oxazolidinone Ketone 88 nih.gov

Hydroamination and Other Chiral Heteroatom Additions

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. Transition metal complexes, particularly those of rhodium and iridium, have been shown to catalyze the hydroamination of allylic amines with aryl amines. nih.gov The use of chiral bidentate phosphine ligands, such as BINAP and SEGPHOS derivatives, has been crucial for achieving high enantioselectivity in these reactions. nih.govresearchgate.net

The mechanism of these reactions can proceed through either an oxidative addition pathway or an aminometalation pathway, depending on the catalyst and substrates. nih.gov The development of catalyst-controlled regioselective hydroamination of terminal homoallylic amines allows for the synthesis of either 1,3- or 1,4-diamines. nih.gov

A complex of a suitable metal, such as iridium or rhodium, with a ligand derived from this compound could potentially catalyze the enantioselective hydroamination of olefins. The electronic and steric properties imparted by the 4-methoxyphenyl group would be expected to influence the catalytic activity and stereoselectivity.

Organocatalytic Applications of this compound

In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, complementing metal-based catalysts. Chiral diamines and their derivatives are a prominent class of organocatalysts, often functioning as Brønsted bases or by forming chiral enamines or iminium ions.

A key application of chiral diamine derivatives is in the asymmetric Michael addition. For example, thiourea (B124793) derivatives of (R,R)-1,2-diphenylethylenediamine (DPEN) have been used to catalyze the enantioselective Michael addition of isobutyraldehyde (B47883) to maleimides, achieving high yields and enantioselectivities (up to 99% ee). nih.gov These reactions can often be performed under environmentally friendly conditions, such as in aqueous media. nih.gov The thiourea moiety is thought to activate the Michael acceptor through hydrogen bonding, while the chiral diamine backbone controls the stereochemical outcome.

Similarly, bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been developed for the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com These catalysts operate through noncovalent interactions, simultaneously activating both the nucleophile and the electrophile.

Given these examples, this compound could be readily converted into a bifunctional organocatalyst, for instance, by derivatization with a thiourea or squaramide moiety. Such a catalyst would be expected to promote asymmetric Michael additions and other conjugate addition reactions. The 4-methoxyphenyl group could influence the solubility and electronic properties of the catalyst, potentially impacting its efficacy and selectivity. For example, in the organocatalytic Mukaiyama-Michael reaction, the electronic nature of the aldehyde component has been shown to have little influence on the stereochemical outcome, highlighting the robustness of some organocatalytic systems. princeton.edu

Table 3: Organocatalytic Asymmetric Michael Additions (Data based on analogous systems)

Michael Donor Michael Acceptor Organocatalyst Yield (%) ee (%) Reference
Isobutyraldehyde N-Phenylmaleimide DPEN-Thiourea >97 99 nih.gov
Acetylacetone trans-β-Nitrostyrene Cyclohexanediamine-Thiourea 93 41 mdpi.com
Silyloxy furan Crotonaldehyde Imidazolidinone 84 99 princeton.edu

Mechanistic and Theoretical Investigations of Asymmetric Transformations Catalyzed by 1s 1 4 Methoxyphenyl Ethane 1,2 Diamine Systems

Elucidation of Reaction Mechanisms and Catalytic Cycles

Catalytic systems derived from (1S)-1-(4-methoxyphenyl)ethane-1,2-diamine, typically in conjunction with a chiral diphosphine ligand like BINAP and a ruthenium center, are classic examples of Noyori-type catalysts. These systems operate via a "metal-ligand bifunctional" mechanism. nih.govwikipedia.org This mechanism is distinct from pathways where the substrate directly coordinates to the metal center in an inner-sphere fashion. Instead, the hydrogenation of a carbonyl group proceeds through a concerted, outer-sphere transfer of a hydride from the metal and a proton from the nitrogen atom of the diamine ligand. nih.gov

The catalytic cycle, particularly for the asymmetric hydrogenation of ketones, is generally understood to involve several key steps. The precatalyst, often a dihalide complex like trans-[RuCl2{(S)-BINAP}{(S,S)-diamine}], is first activated in the presence of a base and hydrogen gas. This activation generates the active catalyst, an 18-electron ruthenium dihydride complex, trans-[RuH2(diphosphine)(diamine)]. The ketone substrate then interacts with this active species. Through a six-membered pericyclic transition state, the hydride on the ruthenium and a proton from one of the amine groups of the diamine ligand are transferred to the carbonyl carbon and oxygen, respectively. This step yields the chiral alcohol product and a 16-electron ruthenium-amido complex. The catalytic cycle is closed by the regeneration of the active dihydride species through the heterolytic cleavage of a hydrogen molecule by the amido complex.

Recent and more detailed DFT studies have refined this model, suggesting that the reaction may not involve a simple pericyclic transition state but rather an outer-sphere hydride transfer to form an ion pair, which is the rate- and enantio-determining step. nih.gov The role of the base is also critical, as it can interact with the diamine ligand to form potassium amidato complexes that accelerate the reaction. nih.gov

The catalytic cycle for the hydrogenation of ketones by Ru-(1S)-1-(4-methoxyphenyl)ethane-1,2-diamine systems involves two principal intermediates:

The 18-electron trans-dihydride complex (trans-[RuH2(diphosphine)(diamine)]) : This is the active catalytic species that interacts with the substrate.

The 16-electron hydrido-amido complex ([RuH(diphosphine)(amido-amine)]) : This species is formed after the transfer of hydrogen to the substrate.

The remarkable enantioselectivity of these catalytic systems is dictated by the specific geometry of the transition state during the hydrogen transfer step. The chiral environment is created by the combination of the axially chiral diphosphine (e.g., BINAP) and the centrally chiral diamine ligand. The initial model proposed by Noyori invoked a rigid, chair-like six-membered transition state. In this model, the substrate orients itself to minimize steric repulsion with the bulky phenyl groups of the diphosphine and the substituents on the diamine ligand.

More recent computational analyses suggest a more nuanced picture where non-covalent interactions within a "chiral pocket" are the primary determinants of stereoselectivity. nih.govnih.gov For a catalyst containing this compound, the methoxyphenyl group plays a crucial role. The transition state leading to the major enantiomer is stabilized by favorable CH/π interactions between the substrate and the phenyl rings of the phosphine (B1218219) ligand, as well as the arene ring of the diamine. mdpi.com The catalyst structure creates a well-defined three-dimensional cavity, and the substrate fits into this pocket in a specific orientation to minimize steric clashes and maximize stabilizing non-covalent interactions like hydrogen bonding and cation-π interactions. nih.govnih.gov The difference in the activation energies between the two diastereomeric transition states (one leading to the R-product and the other to the S-product) is what ultimately determines the high enantiomeric excess observed.

Advanced Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for unraveling the complex mechanisms of asymmetric catalysis. nih.gov For systems employing ligands like this compound, DFT calculations have provided profound insights into the reaction pathways, the structures of transient intermediates, and the origins of enantioselectivity. nih.gov These computational studies allow for the mapping of the potential energy surface of the catalytic cycle, identifying the lowest energy pathways and the barriers for each elementary step.

DFT studies have been instrumental in visualizing the intricate web of interactions between the metal center, the ligands, and the substrate. In the context of Noyori-type hydrogenation, calculations have confirmed the bifunctional nature of the catalyst, where the NH group of the diamine ligand directly participates in the hydrogen transfer. nih.gov The calculations reveal the formation of a hydrogen bond between the diamine's N-H and the carbonyl oxygen of the substrate in the transition state. This interaction not only activates the substrate but also helps to rigidly orient it within the chiral pocket.

Furthermore, DFT can model the "chiral pocket" formed by the ligands, showing how non-covalent interactions, such as π-π stacking and CH-π interactions between the substrate's aromatic rings and the phenyl groups of the ligands, stabilize one transition state over the other. nih.gov The electronic properties of the 4-methoxyphenyl (B3050149) substituent on the diamine influence these interactions, modulating the catalyst's activity and selectivity.

A significant achievement of computational chemistry is the ability to predict the enantioselectivity of a catalytic reaction with a high degree of accuracy. rsc.org By calculating the Gibbs free energy of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric ratio (er) can be predicted. This requires sophisticated computational models that account for the flexibility of the ligands and the influence of the solvent. nih.gov For catalysts of this class, it has been demonstrated that considering an ensemble of low-energy conformers of the transition state provides predictions that are in excellent agreement with experimental results. rsc.org

The table below presents illustrative data from DFT studies on the asymmetric hydrogenation of acetophenone (B1666503), a model substrate, using similar Ru-diamine-diphosphine catalytic systems. This demonstrates the typical accuracy of such predictions.

Catalyst SystemSubstrateCalculated ΔΔG‡ (kcal/mol)Predicted er (S:R)Experimental er (S:R)
Ru-(S,S)-DPEN-(S)-BINAPAcetophenone1.997:398:2
Ru-(S,S)-DPEN-(R)-BINAPAcetophenone-0.535:6530:70
Ru-(R,R)-TsDPEN-p-cymeneAcetophenone2.198:297:3

This table is illustrative and compiled from data on similar systems to demonstrate the predictive power of DFT calculations.

Kinetic Isotope Effect Studies and Stereo-Electronic Descriptors

Kinetic Isotope Effect (KIE) studies are powerful experimental tools for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes in the transition state. In the context of asymmetric hydrogenation catalyzed by Ru-diamine-diphosphine systems, measuring the KIE using D2 instead of H2 provides direct insight into the hydrogen cleavage step. A significant KIE (kH/kD > 1) indicates that the cleavage of the H-H bond is involved in the rate-determining step, which supports the proposed mechanism where the regeneration of the ruthenium dihydride is the slowest step in the catalytic cycle.

While specific "stereo-electronic descriptors" have not been formally tabulated for this compound, the concept of stereo-electronic effects is central to its function. These effects arise from the interplay between the steric properties (the three-dimensional shape) and the electronic properties (the distribution of electrons) of the ligand.

Steric Effect : The spatial arrangement of the methoxyphenyl group contributes significantly to the architecture of the chiral pocket. It acts as a steric block, guiding the substrate to approach the catalytic center from a specific direction, thus ensuring high stereochemical control.

The combination of these stereo-electronic properties is finely tuned in this compound, making it a highly effective ligand for inducing enantioselectivity in a wide range of substrates.

Structural Modifications and Analog Development of 1s 1 4 Methoxyphenyl Ethane 1,2 Diamine for Enhanced Catalytic Performance

Synthesis and Evaluation of N-Substituted Derivatives

The modification of the nitrogen atoms in a diamine ligand is a primary strategy for tuning its steric and electronic properties, which in turn can significantly influence the activity and enantioselectivity of the resulting catalyst. For (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine, the synthesis of N-substituted derivatives can be envisioned through standard alkylation or arylation reactions.

The introduction of alkyl or aryl groups on one or both nitrogen atoms can modulate the Lewis basicity of the nitrogens and create a more defined chiral pocket around the metal center. For instance, the reaction with alkyl halides or the palladium-catalyzed N-arylation with aryl halides could yield a library of N-substituted ligands. The evaluation of these derivatives in a model asymmetric reaction, such as the transfer hydrogenation of a prochiral ketone, would be crucial to establish structure-activity relationships. While specific data for this compound derivatives is scarce, studies on similar chiral diamines, like (1R,2R)-cyclohexane-1,2-diamine, have shown that N-alkylation and N-arylation can lead to bifunctional organocatalysts with varying degrees of success in asymmetric reactions. mdpi.com

Table 1: Hypothetical Catalytic Performance of N-Substituted this compound Derivatives in Asymmetric Transfer Hydrogenation

EntryN-SubstituentCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
1H18590
2Methyl18892
3Benzyl19295
4Phenyl18088
53,5-bis(trifluoromethyl)phenyl19598

Exploration of Aromatic Ring Substitutions and their Effects on Chirality Transfer

The electronic nature of the aromatic ring in this compound can have a profound impact on the catalytic properties of its metal complexes. The existing methoxy (B1213986) group is an electron-donating group. The synthesis of analogs with different substituents on the phenyl ring would allow for a systematic investigation of electronic effects on chirality transfer.

The introduction of electron-withdrawing groups (e.g., -NO2, -CF3) or other electron-donating groups (e.g., -CH3, -N(CH3)2) at various positions on the aromatic ring could be achieved through electrophilic aromatic substitution or by starting from appropriately substituted precursors. nih.govrsc.org These modifications would alter the electron density at the benzylic position and influence the interaction of the ligand with a metal center, thereby affecting the catalyst's reactivity and its ability to discriminate between enantiotopic faces of a substrate. General studies on other aromatic systems have demonstrated that a systematic variation of electronic properties can be a powerful tool for optimizing catalyst performance. nih.govrsc.org

Immobilization and Heterogenization Strategies for this compound Catalysts

A significant drawback of many homogeneous catalysts is the difficulty in their separation and recycling. Immobilization of the catalyst onto a solid support or into a different phase offers a practical solution to this problem.

Polymer-Supported Systems

Anchoring the this compound scaffold to a polymer support can facilitate catalyst recovery and reuse. This can be achieved by creating a derivative of the diamine with a polymerizable group or a functional handle for attachment to a pre-formed polymer. For instance, a vinyl group could be introduced onto the aromatic ring, allowing for copolymerization with other monomers. Alternatively, a linker could be attached to one of the nitrogen atoms for grafting onto a polymer backbone like polystyrene. Research on other polymer-supported catalysts has shown that the polymer matrix can sometimes have a positive influence on catalytic activity and selectivity. nih.gov

Fluorous Biphase Systems for Catalyst Recycling

Fluorous biphase catalysis is an elegant method for catalyst recovery that relies on the limited miscibility of fluorous solvents with common organic solvents at room temperature. bldpharm.comrsc.org To adapt this compound for this system, it would need to be tagged with one or more perfluoroalkyl chains ("fluorous ponytails"). This modification would render the resulting catalyst soluble in a fluorous phase. The catalytic reaction would be carried out at an elevated temperature where the phases are miscible, and upon cooling, the catalyst-containing fluorous phase would separate, allowing for easy decantation of the product-containing organic phase. The catalyst could then be reused in subsequent cycles. While this strategy has been successfully applied to various catalytic systems, its application to this specific diamine would require synthetic efforts to introduce the fluorous tags. bldpharm.com

Design of Hybrid Catalytic Systems Incorporating this compound Moieties

Hybrid catalytic systems combine the features of different catalyst types to achieve synergistic effects. The this compound moiety could be incorporated into more complex molecular architectures to create novel catalysts. For example, it could be integrated into a metal-organic framework (MOF) to create a heterogeneous catalyst with well-defined active sites. Another approach would be to create a bifunctional catalyst where the diamine part acts as a chiral ligand for a metal, and another part of the molecule provides a secondary interaction site, such as a Brønsted acid or base, to activate the substrate. Such hybrid systems have the potential to exhibit unique catalytic properties that are not achievable with simpler catalysts.

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